(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol
Description
The compound “(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol” is a structurally complex imidazole derivative with three key substituents:
A benzo[d][1,3]dioxol-5-ylmethyl group (methylenedioxyphenyl) at the N1 position of the imidazole ring.
A 2,4-dichlorobenzylthio group at the C2 position.
A methanol group at the C5 position.
The benzo[d][1,3]dioxole moiety is an electron-rich aromatic system often associated with enhanced bioavailability and receptor binding in medicinal chemistry . The C5-hydroxymethyl group contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c20-14-3-2-13(16(21)6-14)10-27-19-22-7-15(9-24)23(19)8-12-1-4-17-18(5-12)26-11-25-17/h1-7,24H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSUOUIHREKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=C(C=C(C=C4)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol, often referred to in literature as a derivative of imidazole, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antibacterial effects, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its bioactive properties.
- Imidazole ring : Commonly associated with various pharmacological activities.
- Thioether linkage : Potentially enhances the compound's reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 415.47 g/mol.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various imidazole derivatives, including the compound . A notable study assessed the impact on several cancer cell lines (HeLa and U87) and normal cell lines (HEK293 and EUFA30). The results indicated:
- IC50 Values : The IC50 values for the tested compounds ranged significantly, with some showing selective cytotoxicity towards cancer cells while sparing normal cells. For instance, certain derivatives exhibited IC50 values as low as 97.3 µM against HeLa cells, indicating potential for targeted cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | HeLa | 97.3 |
| 10f | U87 | 205.7 |
| 10a | EUFA30 | >1000 |
| 10p | HEK293 | >1000 |
Antibacterial Activity
Despite the promising cytotoxic profiles, studies on antibacterial activity have yielded less favorable results. The compound was tested against various Gram-positive and Gram-negative bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
None of the synthesized compounds exhibited significant antibacterial effects at concentrations ranging from 12.5 µM to 100 µM . This suggests that while the compound may have anticancer properties, its utility as an antibacterial agent is limited.
The mechanisms underlying the biological activities of imidazole derivatives often involve:
- Inhibition of DNA synthesis : Many imidazole derivatives interfere with nucleic acid synthesis in cancer cells.
- Induction of apoptosis : Certain compounds trigger programmed cell death pathways in malignant cells.
- Modulation of enzyme activity : Imidazole derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
Study on Leishmanicidal Activity
A related study investigated the leishmanicidal activity of imidazole derivatives derived from similar structures. The findings suggested that modifications to the imidazole ring could enhance activity against Leishmania parasites, indicating that structural variations are critical for optimizing biological efficacy .
Synthesis and Structure-Activity Relationship (SAR)
Research into SAR has shown that specific substitutions on the imidazole ring can significantly influence both cytotoxicity and selectivity for cancerous versus normal cells. For example:
- Substituents like halogens or alkyl groups can enhance lipophilicity and cellular uptake.
- The presence of electron-withdrawing groups may increase reactivity towards biological targets.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of imidazole possess inhibitory activity against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance.
-
Anticancer Properties
- Research has demonstrated that imidazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
-
Anti-inflammatory Effects
- The compound may also have anti-inflammatory properties. Imidazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
-
Neuroprotective Effects
- Emerging studies suggest that imidazole derivatives could provide neuroprotection in models of neurodegenerative diseases. They may help in reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several imidazole derivatives, including those with similar structures to (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol). Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic application in treating infections caused by resistant strains .
Study 2: Anticancer Mechanisms
In a study published in Cancer Research, the compound was tested against various cancer cell lines. It was found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. These findings support its potential use as an anticancer agent .
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of imidazole derivatives in models of Alzheimer's disease. The study showed that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated animals .
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Imidazole Derivatives
Key Observations :
- The target compound uniquely combines a benzodioxolemethyl group with a dichlorinated thioether, distinguishing it from simpler analogs like (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol .
- Halogenation: The 2,4-dichlorobenzyl group in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., uses dimethylphenyl).
- Benzodioxole vs. Benzothiophene : The benzodioxole group in the target compound differs from the thiophene in , which may alter electronic properties and metabolic stability.
Key Observations :
- The target compound likely requires multi-step functionalization, similar to and , which use Na₂S₂O₅ in DMF for cyclization.
- Thioether formation (C2 position) may involve nucleophilic substitution with 2,4-dichlorobenzyl mercaptan, analogous to methods in .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s dichlorobenzyl group increases lipophilicity (higher LogP) compared to non-halogenated analogs .
- High melting points (e.g., 276°C in ) correlate with strong π-π stacking or hydrogen bonding, suggesting similar stability for the target compound.
Preparation Methods
Van Leusen Imidazole Synthesis
The Van Leusen reaction using TosMIC (tosylmethyl isocyanide) with aldehydes or ketones offers a robust route to 1,4,5-trisubstituted imidazoles. For hydroxymethyl incorporation, glyoxal derivatives or formaldehyde can serve as carbonyl precursors. For example, reacting TosMIC with formaldehyde and ammonium acetate under basic conditions yields 5-hydroxymethylimidazole intermediates.
Example Protocol :
Solvent-Free N-Alkylation
Solvent-free alkylation of imidazole with tert-butyl chloroacetate, followed by hydrolysis, generates imidazol-1-yl-acetic acid derivatives. Adapting this method, hydroxymethylation can be achieved via alkylation with chloromethanol precursors under phase-transfer conditions.
Optimization Insight :
- Catalyst : K₂CO₃ with 18-crown-6 enhances reactivity by stabilizing alkoxide intermediates.
- Workup : Aqueous extraction avoids organic solvents, aligning with green chemistry principles.
Introduction of Benzo[d]dioxol-5-ylmethyl Group
The benzodioxole moiety is typically introduced via nucleophilic alkylation or transition-metal-catalyzed coupling.
Pd-Catalyzed Arylation
Pd-mediated cross-coupling between imidazole derivatives and benzodioxole-containing aryl halides establishes the C–N bond. For example, Pd(OAc)₂/Xantphos catalyzes the coupling of 5-hydroxymethylimidazole with 5-(bromomethyl)benzo[d]dioxole.
Key Data :
| Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 5-Bromomethylbenzodioxole | 85 | |
| CuI/DMF | 5-Chloromethylbenzodioxole | 62 |
Friedel-Crafts Alkylation
Electrophilic substitution on benzodioxole using chloro- or bromomethylimidazole derivatives in the presence of AlCl₃ offers an alternative route. However, regioselectivity challenges may arise due to competing ortho/para substitution.
Thioether Formation with 2,4-Dichlorobenzyl Group
Incorporating the 2-((2,4-dichlorobenzyl)thio) substituent necessitates thiol-displacement or oxidative coupling strategies.
Nucleophilic Thiolation
Treatment of 2-mercaptoimidazole intermediates with 2,4-dichlorobenzyl bromide under basic conditions forms the thioether linkage.
Procedure :
Oxidative Coupling
Using disulfide intermediates, Cu(I)-catalyzed oxidative coupling with 2,4-dichlorobenzyl thiol achieves C–S bond formation. This method minimizes over-alkylation.
Conditions :
Convergent Synthesis and Final Assembly
A convergent approach links pre-formed subunits:
- Step 1 : Synthesize 1-(benzo[d]dioxol-5-ylmethyl)-1H-imidazole-5-methanol via Pd-catalyzed coupling.
- Step 2 : Introduce the thioether group at C-2 via nucleophilic thiolation.
- Step 3 : Purify via recrystallization (MeOH/H₂O) or column chromatography (SiO₂, EtOAc/hexane).
Critical Challenges :
- Regioselectivity : Ensuring substitution at C-2 of imidazole requires directing groups or protective strategies.
- Stability : Thioethers are prone to oxidation; inert atmosphere (N₂/Ar) is essential during reactions.
Analytical Characterization and Validation
Post-synthesis validation employs:
- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include δ 5.95 (benzodioxole OCH₂O), δ 4.70 (SCH₂Ar), and δ 3.80 (CH₂OH).
- HPLC-MS : Purity >98% with [M+H]⁺ matching theoretical m/z.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for related imidazole methanol derivatives.
Alternative Methodologies and Innovations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of amidoximes and methyl propiolate under MW yields 4-carbomethoxyimidazoles, adaptable for hydroxymethyl variants.
Q & A
Basic Research Questions
Q. How can researchers design a synthesis protocol for this compound, and what key intermediates should be prioritized?
- Methodology :
-
Step 1 : Synthesize the imidazole core via cyclization reactions. For example, use ammonium acetate and glacial acetic acid under reflux to condense aldehydes and amines, as demonstrated in similar imidazole derivatives .
-
Step 2 : Introduce the benzodioxolylmethyl group at position 1 using nucleophilic substitution. Ethanol or chloroform with triethylamine as a base is effective for alkylation .
-
Step 3 : Attach the 2,4-dichlorobenzylthio group at position 2 via thiol-alkylation. Sodium hydroxide and carbon disulfide can facilitate thiol group activation .
-
Critical Intermediates :
-
N-(Benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide (precursor for thiadiazole-thiol linkages) .
-
2-((2,4-Dichlorobenzyl)thio)-1H-imidazole (core intermediate for functionalization) .
- Validation : Monitor reaction progress using TLC and purify intermediates via recrystallization (e.g., methanol or ethanol) .
Q. What spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, the methanol (-CHOH) group at position 5 should show a singlet near δ 4.5 ppm in H NMR .
- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3200 cm for methanol, C-S stretch at ~600–700 cm) .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water gradient .
- Melting Point : Compare experimental values with literature to assess crystallinity .
Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?
- Solubility Screening : Test in DMSO (for biological assays) or ethanol/chloroform (for synthesis). Similar imidazole derivatives show >10 mg/mL solubility in DMSO .
- Stability Protocols :
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24 hours and analyze via HPLC .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (likely >200°C due to aromatic and heterocyclic stability) .
Advanced Research Questions
Q. What strategies optimize the yield of the 2,4-dichlorobenzylthio substitution in imidazole derivatives?
- Key Variables :
- Catalyst : Use triethylamine to neutralize HCl byproducts during thiol-alkylation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Yield Comparison :
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | None | 55–60 | |
| DMF | Triethylamine | 75–80 |
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and pharmacological potential?
- DFT Applications :
- HOMO-LUMO Analysis : Calculate energy gaps to predict electrophilic/nucleophilic sites. For benzodioxole-containing compounds, HOMO is often localized on the oxygen-rich ring .
- Molecular Docking : Simulate binding to targets like acetylcholinesterase (docking scores < −8 kcal/mol suggest strong binding) .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. What contradictions exist in biological activity data for structurally similar compounds, and how can they be resolved?
- Case Study :
- Antibacterial Activity : Imidazole derivatives with thioether linkages show variable MIC values (2–128 µg/mL) depending on substituent electronegativity .
- Resolution : Use isosteric replacements (e.g., replacing chlorine with fluorine) to modulate lipophilicity and retest .
- Data-Driven Approach :
- SAR Table :
| Substituent | MIC (µg/mL) | LogP | Reference |
|---|---|---|---|
| 2,4-Dichlorobenzyl | 8 | 3.2 | |
| 4-Fluorobenzyl | 32 | 2.8 |
Q. What synthetic modifications enhance the compound’s bioavailability while retaining activity?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
